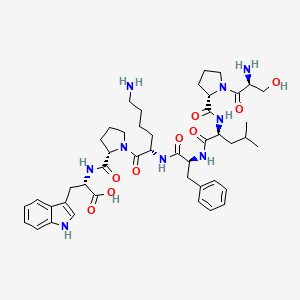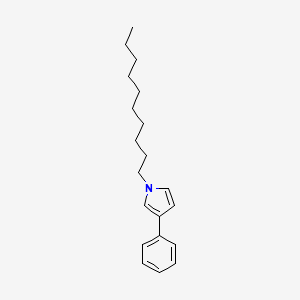![molecular formula C13H16O6 B14208291 Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- CAS No. 828271-82-5](/img/structure/B14208291.png)
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- is a chemical compound with the molecular formula C13H16O6 It is known for its unique structure, which includes a propanedioic acid backbone with a 2-(2,5-dimethoxyphenyl)ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- typically involves the reaction of 2,5-dimethoxyphenethylamine with malonic acid derivatives. One common method is the Knoevenagel condensation, where the amine reacts with diethyl malonate in the presence of a base such as piperidine. The reaction is followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: A simpler dicarboxylic acid with the formula CH2(COOH)2.
Dimethyl malonate: An ester derivative of malonic acid.
2,5-Dimethoxyphenethylamine: The amine precursor used in the synthesis of the compound.
Uniqueness
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propanedioic acid backbone with a 2-(2,5-dimethoxyphenyl)ethyl group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
828271-82-5 |
|---|---|
Molekularformel |
C13H16O6 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
2-[2-(2,5-dimethoxyphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C13H16O6/c1-18-9-4-6-11(19-2)8(7-9)3-5-10(12(14)15)13(16)17/h4,6-7,10H,3,5H2,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
NCVMSDJRJKVQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CCC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)

![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)

